{7-[2-(2-Amino-1,3-thiazol-4-yl)pent-2-enamido]-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyloxy}methyl 2,2-dimethylpropanoate hydrate hydrochloride
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Overview
Description
Cefcapene pivoxil hydrochloride is an oral third-generation cephalosporin antibiotic. It is a prodrug that is converted into its active form, cefcapene, in the body. This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various infections such as respiratory tract, urinary tract, skin, and soft tissue infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefcapene pivoxil hydrochloride involves several steps:
Formation of Intermediate Compounds: The process begins with the reaction of a compound (formula I) in pyridine with methanesulfonyl chloride to form an intermediate (formula II).
Reaction with 7-ACA: The intermediate (formula II) reacts with 7-ACA (7-aminocephalosporanic acid) in the presence of proline and diisopropylamine to form another intermediate (formula III).
Formation of Compound IV: The intermediate (formula III) reacts with potassium carbonate to form compound IV.
Reaction with Chlorosulfonyl Isocyanate: Compound IV reacts with chlorosulfonyl isocyanate in the presence of diisopropylamine to form compound V.
Final Steps: Compound V reacts with iodomethyl pivalate in DMF (dimethylformamide) in the presence of potassium phosphate and copper acetate to form compound VI. .
Industrial Production Methods
The industrial production of cefcapene pivoxil hydrochloride follows similar synthetic routes but is optimized for large-scale production. The process involves precise control of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Cefcapene pivoxil hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound is susceptible to hydrolysis, especially in aqueous solutions.
Oxidation: It can undergo oxidation reactions under certain conditions.
Thermal Degradation: The compound is also prone to thermal degradation.
Common Reagents and Conditions
Hydrolysis: Typically occurs in acidic or basic aqueous solutions.
Oxidation: Can be induced using oxidizing agents.
Thermal Degradation: Occurs at elevated temperatures.
Major Products Formed
The major products formed from these reactions include various degradation products, which are typically monitored using stability-indicating methods such as HPLC .
Scientific Research Applications
Cefcapene pivoxil hydrochloride has several scientific research applications:
Mechanism of Action
Cefcapene pivoxil hydrochloride exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It achieves this by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which inhibits the final transpeptidation step of peptidoglycan synthesis. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Cefteram pivoxil: Another third-generation cephalosporin with similar antibacterial activity.
Cefditoren pivoxil: Also a third-generation cephalosporin used to treat similar infections
Uniqueness
Cefcapene pivoxil hydrochloride is unique due to its specific chemical structure, which includes a carbamoyloxymethyl group at the C3 position. This structural feature contributes to its broad-spectrum antibacterial activity .
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 7-[2-(2-amino-1,3-thiazol-4-yl)pent-2-enoylamino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O8S2.ClH.H2O/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXIJPQYUCFVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN5O9S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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